2-Aminobenzene-1,4-dicarbonitrile

Description

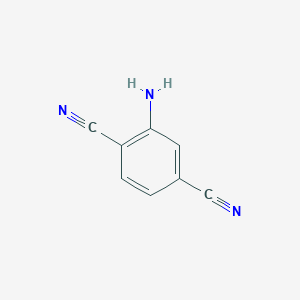

Structure

2D Structure

3D Structure

Properties

CAS No. |

27391-37-3 |

|---|---|

Molecular Formula |

C8H5N3 |

Molecular Weight |

143.15 g/mol |

IUPAC Name |

2-aminobenzene-1,4-dicarbonitrile |

InChI |

InChI=1S/C8H5N3/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,11H2 |

InChI Key |

IXNKCWJILKDDBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#N)N)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Aminobenzene 1,4 Dicarbonitrile and Derivatives

Strategic One-Pot Multicomponent Condensation Reactions

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of complex molecules from simple starting materials in a single step. rsc.orgnih.gov This approach is highly valued for its ability to reduce waste, save time, and simplify purification processes.

Malononitrile-Mediated Cyclocondensation Protocols

Malononitrile (B47326) is a key reagent in the synthesis of 2-aminobenzene-1,4-dicarbonitrile and its derivatives through cyclocondensation reactions. These protocols often involve the reaction of malononitrile with various precursors, leading to the formation of the desired dicarbonitrile ring system. For instance, a facile one-pot transformation of chalcones with malononitrile has been described for the synthesis of 2-aminobenzene-1,3-dicarbonitriles. unibuc.roresearchgate.net This reaction proceeds via a sequence of Michael addition, Thorpe-Ziegler cyclization, and tautomerization.

The versatility of malononitrile is further demonstrated in its reaction with α,β-unsaturated carbonyl compounds. The condensation of various aldehydes and ketones with malononitrile, often catalyzed by a base, is a fundamental method for creating the carbon-carbon bonds necessary for the formation of the benzene (B151609) ring. rasayanjournal.co.in

Catalytic Role of Secondary Amines in Dicarbonitrile Formation

Secondary amines, such as piperidine (B6355638) and morpholine, play a crucial catalytic role in the formation of this compound. unibuc.ronih.gov They function as nucleophilic catalysts, activating the reactants and facilitating the key bond-forming steps. In the context of malononitrile-mediated reactions, the secondary amine initiates the reaction by forming an enamine intermediate with the carbonyl compound or by deprotonating the active methylene (B1212753) group of malononitrile.

For example, the synthesis of 2-aminobenzene-1,3-dicarbonitrile derivatives from chalcones and malononitrile is efficiently catalyzed by morpholine. unibuc.roresearchgate.net The catalytic cycle involves the formation of a Michael adduct, which then undergoes an intramolecular cyclization and subsequent aromatization to yield the final product. The choice of the secondary amine can influence the reaction rate and yield, highlighting its importance in optimizing the synthetic protocol.

Utilization of Chalcones as Precursory Architectures

Chalcones, or 1,3-diaryl-2-propenones, are excellent precursors for the synthesis of a wide variety of heterocyclic compounds, including derivatives of this compound. unibuc.ronih.gov Their α,β-unsaturated ketone framework provides the necessary electrophilic centers for nucleophilic attack by reagents like malononitrile.

A notable application is the one-pot synthesis of 2-aminobenzene-1,3-dicarbonitriles by reacting variously substituted chalcones with malononitrile in the presence of a catalytic amount of a secondary amine like morpholine. unibuc.roresearchgate.netresearchgate.net This method allows for the creation of a diverse library of dicarbonitrile derivatives by simply varying the substituents on the starting aromatic aldehydes and acetophenones used to prepare the chalcones. unibuc.ro The reaction of chalcones with guanidine (B92328) hydrochloride under microwave irradiation is another efficient method for producing related heterocyclic structures like 2-amino-4,6-diarylpyrimidines. rsc.org

Innovations in Sustainable Synthesis

The development of sustainable synthetic methods is a paramount goal in modern chemistry, aiming to reduce environmental impact and improve efficiency. Innovations in this area for the synthesis of this compound include the use of microwave assistance and heterogeneous catalysts.

Application of Microwave-Assisted Organic Reaction Enhancement (MORE)

Microwave-Assisted Organic Reaction Enhancement (MORE) has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.govnih.gov These advantages include dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. researchgate.netindexcopernicus.com

The synthesis of 2-aminobenzene-1,3-dicarbonitrile derivatives from chalcones and malononitrile has been successfully achieved using microwave irradiation. unibuc.roresearchgate.net This approach not only accelerates the reaction but also allows for solvent-free conditions in some cases, further enhancing its green credentials. For instance, a comparative study showed that microwave irradiation significantly shortens the reaction time from hours to minutes and improves the yield compared to conventional refluxing in ethanol. unibuc.roresearchgate.net Microwave technology has also been effectively used in the synthesis of various quinoline (B57606) and pyrimidine (B1678525) derivatives, showcasing its broad applicability in heterocyclic chemistry. rsc.orgnih.govasianpubs.org

| Reaction | Method | Reaction Time | Yield (%) | Reference |

| Chalcone + Malononitrile | Conventional (Reflux in Ethanol) | 9-10 hours | 60-75 | unibuc.ro |

| Chalcone + Malononitrile | Microwave (Solvent-free) | 3-5 minutes | 80-92 | unibuc.roresearchgate.net |

| Aniline + Malonic Acid | Microwave | 50 seconds | 61 | asianpubs.org |

Heterogeneous Catalysis Employing Inorganic Solid Supports

The use of heterogeneous catalysts, particularly those based on inorganic solid supports, offers a sustainable alternative to homogeneous catalysts. rsc.org These catalysts can be easily separated from the reaction mixture and, in many cases, reused, which reduces waste and lowers costs.

In the synthesis of 2-aminobenzene-1,3-dicarbonitrile derivatives, inorganic solid supports like Montmorillonite K10 and KSF have been used in conjunction with microwave irradiation to further enhance reaction rates and yields. unibuc.roindexcopernicus.com These solid supports provide a surface for the reaction to occur, often leading to increased efficiency and selectivity. The use of such solid-phase conditions can minimize the hazards associated with solution-phase reactions and allows for easier scale-up for industrial applications. researchgate.net Other examples of heterogeneous catalysis in related syntheses include the use of alum in aqueous media for Knoevenagel condensation and silica-supported cobalt catalysts for amine synthesis. rasayanjournal.co.inrsc.org

| Catalyst/Support | Reaction Type | Advantage | Reference |

| Montmorillonite K10/KSF | Chalcone + Malononitrile (Microwave) | Remarkable rate enhancement, hazard reduction | unibuc.roindexcopernicus.com |

| Alum | Knoevenagel Condensation | Eco-friendly (aqueous medium), cost-effective | rasayanjournal.co.in |

| Silica-supported Cobalt | Nitrile Hydrogenation | High selectivity for primary amines | rsc.org |

Comparative Analysis of Conventional versus Non-Conventional Synthesis

The synthesis of this compound and its derivatives has traditionally relied on conventional heating methods, which often involve long reaction times, high energy consumption, and the use of volatile organic solvents. In recent years, non-conventional energy sources, primarily microwave (MW) irradiation and ultrasound (US) sonication, have emerged as powerful tools to overcome these limitations. These techniques offer significant advantages, including dramatically reduced reaction times, improved yields, and alignment with the principles of green chemistry.

Conventional synthesis typically involves refluxing reactants in a suitable solvent for several hours. While effective, this method can lead to thermal decomposition of sensitive substrates and products, and the prolonged exposure to high temperatures can result in the formation of undesirable by-products.

In contrast, microwave-assisted synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat. nih.gov This direct and efficient heating of the reaction mixture leads to a rapid increase in temperature, often resulting in remarkable rate enhancements. eurjchem.commdpi.com For instance, reactions that take several hours under conventional heating can often be completed in a matter of minutes with microwave irradiation. mdpi.comnih.gov This technique has been successfully applied to the one-pot conversion of aromatic aldehydes to nitriles and the synthesis of various nitrogen-containing heterocycles. eurjchem.commdpi.com The use of sealed vessels in microwave reactors allows for temperatures to exceed the normal boiling point of the solvent, further accelerating reaction rates. mdpi.com

Ultrasound-assisted synthesis employs acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to generate localized hot spots with extremely high temperatures and pressures. nih.gov This phenomenon enhances mass transfer and accelerates chemical reactions. nih.gov Sonochemistry has proven effective for synthesizing a variety of heterocyclic compounds, often in aqueous media, which reduces the need for hazardous organic solvents. nih.govnih.gov For example, the synthesis of 2-amino-2-chromenes has been efficiently achieved in water with the aid of ultrasound irradiation. nih.gov

The key benefits of these non-conventional methods are shorter reaction times, higher product yields, and cleaner reaction profiles with easier work-up procedures. nih.govresearchgate.net Furthermore, they often enable the use of greener solvents like water or even solvent-free conditions, significantly improving the environmental footprint of the synthetic process. eurjchem.com

Table 1: Comparison of Conventional and Non-Conventional Synthetic Methods

| Feature | Conventional Heating | Microwave (MW) Irradiation | Ultrasound (US) Sonication |

|---|---|---|---|

| Energy Transfer | Conduction and convection (indirect) | Dielectric heating (direct) | Acoustic cavitation |

| Reaction Time | Hours to days | Minutes | Minutes to hours |

| Heating | Non-uniform, potential for localized overheating | Uniform and rapid | Localized high-pressure/temperature zones |

| Yields | Often moderate to good | Generally good to excellent mdpi.com | Generally good to excellent nih.gov |

| By-products | Can be significant due to long reaction times | Often reduced, cleaner reactions mdpi.com | Often reduced |

| Green Chemistry | High energy consumption, often requires organic solvents | Lower energy consumption, enables solvent-free or green solvent use eurjchem.com | Promotes use of aqueous media, energy-efficient nih.gov |

Regioselective Derivatization and Functionalization Strategies

The this compound scaffold possesses multiple reactive sites, including the amino group, the aromatic ring, and the two nitrile functionalities. This structural complexity makes regioselective derivatization a critical aspect of its chemistry, enabling the precise introduction of functional groups at specific positions to construct a diverse array of complex molecules. Control over regioselectivity is paramount for synthesizing targeted analogues with desired properties. Various strategies, including the use of specific catalysts, directing groups, and controlled reaction conditions, have been developed to achieve high regioselectivity in the functionalization of aminobenzonitrile derivatives. researchgate.netresearchgate.netrsc.org

While the primary focus is on the 1,4-dicarbonitrile isomer, the synthesis of its 1,3-dicarbonitrile analogues is crucial for structure-activity relationship studies. The synthesis of highly functionalized 2-amino-3,5-dicarbonitrile pyridine (B92270) scaffolds, which can be considered analogues, is well-documented. nih.gov These syntheses are often accomplished through one-pot, multi-component reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step. researchgate.net

A common approach is the three-component condensation of an aldehyde, malononitrile, and a thiol, catalyzed by a base such as diethylamine (B46881) or piperidine. researchgate.net This reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidenemalononitrile intermediate. Subsequent Michael addition of a second malononitrile molecule, followed by cyclization and oxidation, yields the substituted pyridine dicarbonitrile product. researchgate.net A pseudo-four-component reaction involving two molecules of malononitrile with an aldehyde and a thiol is also a prevalent strategy. nih.gov A wide range of catalysts, including organocatalysts, ionic liquids, and nanomaterials, have been employed to promote this transformation, often under environmentally benign conditions. nih.govresearchgate.net

Table 2: Catalytic Systems for the Synthesis of 2-Amino-3,5-dicarbonitrile Pyridine Analogues

| Catalyst | Solvent | Conditions | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Diethylamine | Ethanol | Room Temperature | Simple, economical, ambient conditions | researchgate.net |

| Sodium Benzoate | PEG-400/Water | 70 °C | Eco-friendly, high yield, no column chromatography needed | researchgate.net |

| Deep Eutectic Solvent (DES) | Choline chloride:urea | Room Temperature | Green, reusable catalyst/medium | nih.gov |

| ZrOCl₂·8H₂O / NaNH₂ | [bmim]BF₄ | Room Temperature, Ultrasound | Synergistic effect, >90% yields in minutes | nih.gov |

The amino and nitrile groups of this compound serve as versatile handles for annulation reactions, which involve the formation of a new ring fused to the existing benzene ring. These reactions are instrumental in building complex polycyclic and heterocyclic systems.

One significant application is the synthesis of quinoline and quinazolinone derivatives. The intramolecular cyclization of imine derivatives, formed from the condensation of 2-aminobenzonitrile (B23959) with aldehydes or ketones, can lead to 4-aminoquinoline (B48711) structures. connectjournals.comresearchgate.net Similarly, tandem reactions of 2-aminobenzonitriles with alcohols in the presence of a Ruthenium(II) catalyst can produce a variety of quinazolinone scaffolds. rsc.org Another powerful method is the Friedländer annulation, which typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group to form quinolines. connectjournals.com

Furthermore, dinitriles can undergo cyclization under the action of anhydrous halogen acids to furnish isoquinoline (B145761) systems. acs.org The strategic use of metalated nitriles as nucleophiles in cyclization reactions also allows for the construction of various carbocyclic scaffolds like decalins and hydrindanes with excellent stereocontrol. nih.gov Decarboxylative annulation processes, which may involve azomethine ylide intermediates, represent another advanced strategy for creating fused polycyclic amines such as indolizidines and quinolizidines from related starting materials. nih.gov These methods highlight the potential of the aminobenzonitrile core as a building block for diverse and complex molecular architectures.

The construction of heterocyclic rings, such as pyridine and pyrrole (B145914), onto the aminobenzene dicarbonitrile framework is a key strategy for generating novel compounds.

Pyridine-Containing Scaffolds: The synthesis of pyridine rings fused to or substituted with the dicarbonitrile moiety is often achieved through multi-component reactions. As discussed previously (Section 2.3.1), the condensation of aldehydes, malononitrile, and thiols is a robust method for creating highly substituted 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. nih.govresearchgate.net These reactions are highly modular, allowing for significant structural diversity by simply varying the starting aldehyde and thiol. researchgate.net Natural product catalysts, such as betaine (B1666868) and pyridine-2-carboxylic acid, have also been utilized to create 6-amino-2-pyridone-3,5-dicarbonitriles in a non-hazardous approach. nih.gov Photochemically induced reactions between pyridine-dicarbonitriles and amines also provide a direct route to aminocyano-pyridines. rsc.org

Pyrrole-Containing Scaffolds: The synthesis of pyrrole-containing dicarbonitriles can be achieved through several established methods for pyrrole ring formation. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a classic and effective method. organic-chemistry.org For creating pyrrole-2-carbonitriles, a common route involves the reaction of a pyrrole with chlorosulfonyl isocyanate, followed by treatment with an N,N-dialkylformamide (like DMF) and an organic base. google.comgoogle.com This process efficiently introduces a nitrile group at the C2 position of the pyrrole ring. By adapting these methodologies, it is possible to construct pyrrole rings and subsequently introduce nitrile groups, or to build the pyrrole ring directly onto a pre-functionalized aminobenzene dicarbonitrile precursor.

Table 3: Synthetic Routes to Pyridine and Pyrrole Dicarbonitrile Scaffolds

| Heterocycle | Synthetic Method | Key Reagents | Product Type | Reference(s) |

|---|---|---|---|---|

| Pyridine | 3-Component Reaction (3CR) | Aldehyde, Malononitrile, Thiol | 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines | nih.govresearchgate.net |

| Pyridine | One-pot, two-step catalytic | Aldehyde, Malononitrile, N-substituted 2-cyanoacetamide | 6-Amino-2-pyridone-3,5-dicarbonitriles | nih.gov |

| Pyridine | Photoinitiated Substitution | Pyridine-2,4-dicarbonitrile, Amines | Alkylaminopyridinecarbonitriles | rsc.org |

| Pyrrole | Reaction with CSI | Pyrrole, Chlorosulfonyl isocyanate (CSI), DMF | Pyrrole-2-carbonitriles | google.comgoogle.com |

| Pyrrole | Paal-Knorr Condensation | 2,5-Dimethoxytetrahydrofuran, Amines | N-Substituted Pyrroles | organic-chemistry.org |

Elucidation of Molecular Structure and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

To definitively characterize the molecular structure of 2-Aminobenzene-1,4-dicarbonitrile, a suite of spectroscopic techniques would be required.

A detailed ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the amine (-NH₂) protons. The chemical shifts and coupling constants of the aromatic protons would be crucial in confirming the substitution pattern on the benzene (B151609) ring. A ¹³C NMR spectrum would complement this by identifying the chemical environments of all carbon atoms, including the two non-equivalent nitrile carbons and the four aromatic carbons.

Table 1: Hypothetical NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.0 - 7.8 | m | Aromatic CH |

| ¹H | 4.5 - 6.0 | br s | -NH₂ |

| ¹³C | 115 - 120 | s | -C≡N |

| ¹³C | 110 - 150 | s | Aromatic C |

Note: This table is predictive and not based on published experimental data.

The IR spectrum is essential for identifying the key functional groups within the molecule. Characteristic stretching frequencies for the amine (N-H), nitrile (C≡N), and aromatic (C-H and C=C) bonds would be expected.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, Doublet |

| C≡N Stretch (nitrile) | 2220 - 2260 | Strong |

| C=C Stretch (aromatic) | 1500 - 1600 | Medium to Strong |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

Note: This table is based on general spectroscopic principles.

Mass spectrometry would confirm the molecular weight of this compound (C₈H₅N₃, Molar Mass: 143.15 g/mol ). The fragmentation pattern would provide further structural information, likely showing the loss of HCN or other characteristic fragments.

Crystallographic Investigations and Polymorphism Studies

Analysis of the crystal packing would reveal the nature and extent of intermolecular forces, such as hydrogen bonding involving the amine group and the nitrile nitrogen atoms, as well as potential π-π stacking interactions between the aromatic rings. These interactions are fundamental to understanding the solid-state properties of the compound.

Conformational Landscape and Polymorphic Forms in the Solid State

The solid-state conformation of this compound is primarily governed by the interplay of intermolecular interactions, including hydrogen bonding and π-π stacking. The amino group (-NH₂) acts as a hydrogen bond donor, while the nitrile groups (-C≡N) can act as hydrogen bond acceptors. This arrangement facilitates the formation of robust supramolecular networks.

The planarity of the benzene ring, coupled with the linear geometry of the nitrile groups, suggests that molecules are likely to pack in a way that maximizes van der Waals forces and electrostatic interactions. The relative orientation of the amino and dicarbonitrile groups on the benzene ring is fixed, but the conformation of the amino group and the packing of the molecules can give rise to different polymorphic forms. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties.

Research on analogous molecules, such as other dicyanoaniline isomers, often reveals the presence of multiple polymorphic forms, each with unique crystallographic parameters. These differences arise from variations in the hydrogen-bonding motifs and the stacking of the aromatic rings. For instance, in some polymorphs, molecules might form one-dimensional chains via N-H···N hydrogen bonds, which then pack into a three-dimensional structure. In other polymorphs, a more complex two- or three-dimensional hydrogen-bonded network might be observed.

The identification and characterization of these polymorphic forms typically rely on techniques such as single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy. Each technique provides complementary information about the crystal structure and the thermodynamic stability of the different forms.

While specific experimental data for the polymorphs of this compound is not readily found in the surveyed literature, the following table illustrates the type of crystallographic data that would be expected from an analysis of its potential polymorphic forms, based on studies of similar aromatic nitriles.

Table 1: Hypothetical Crystallographic Data for Polymorphs of this compound

| Parameter | Polymorph I | Polymorph II |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pca2₁ |

| a (Å) | Value | Value |

| b (Å) | Value | Value |

| c (Å) | Value | Value |

| α (°) | 90 | 90 |

| β (°) | Value | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | Value | Value |

| Z | 4 | 8 |

| Density (calc) (g/cm³) | Value | Value |

| Hydrogen Bond Motif | Chain | Sheet |

| Note: The values in this table are hypothetical and serve to illustrate the expected differences between potential polymorphs. Actual experimental data would be required for confirmation. |

The study of the conformational landscape and polymorphism of this compound is crucial for understanding its structure-property relationships and for its potential applications in the design of new materials with tailored properties.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to exploring the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is based on two core theorems by Hohenberg and Kohn, which state that the ground-state energy of a system can be determined from its electron density. nih.gov This approach is often more computationally efficient than other methods while providing high-quality results for molecular properties. nih.gov

For 2-Aminobenzene-1,4-dicarbonitrile, DFT calculations, often using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional arrangement of atoms (optimized geometry). researchgate.netscirp.org These calculations yield crucial data on bond lengths, bond angles, and dihedral angles. For instance, a study on the structurally related 2-aminoterephthalic acid used DFT to compare calculated bond lengths and angles with experimental values, finding good agreement. scirp.org Similar calculations for this compound would predict the C-C bond lengths within the benzene (B151609) ring, the C-N lengths of the nitrile groups, the C-NH2 bond, and the planarity of the molecule.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)

This table illustrates the type of data obtained from DFT geometry optimization. Actual values would require specific calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C≡N (cyano) | ~ 1.15 Å |

| C-C (aromatic) | ~ 1.40 Å | |

| C-NH₂ | ~ 1.38 Å | |

| Bond Angle | C-C-C (ring) | ~ 120° |

| C-C≡N | ~ 179° | |

| Dihedral Angle | H-N-C-C | ~ 0° or 180° |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity. youtube.com The LUMO energy is related to the electron affinity and points to the molecule's electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, with a larger gap implying higher kinetic stability and lower chemical reactivity. mdpi.com For this compound, FMO analysis would reveal the distribution of electron density in these frontier orbitals, identifying which atoms are most involved in electron donation and acceptance during a chemical reaction.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

This table shows representative data from an FMO analysis. Actual values are dependent on the computational method.

| Parameter | Energy (eV) |

| EHOMO | -6.15 |

| ELUMO | -1.98 |

| Energy Gap (ΔE) | 4.17 |

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule. researchgate.netresearchgate.net It maps regions of negative electrostatic potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. mdpi.com For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the nitrile groups and the amino group due to their lone pairs of electrons, highlighting them as reactive sites. researchgate.netthaiscience.info

Molecular Dynamics Simulations

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations provide insight into the dynamic evolution of a system, revealing information about conformational changes and interactions with the environment.

MD simulations are a powerful tool for investigating how molecules interact with and adsorb onto surfaces. By simulating the trajectory of a this compound molecule near a defined interface (e.g., a metal surface, a polymer, or a graphene sheet), researchers can elucidate the mechanism of adsorption. These simulations can determine the preferred orientation of the molecule on the surface, the strength of the interaction (adsorption energy), and the specific atoms or functional groups (amino, nitrile) that dominate the binding. This information is crucial for applications in materials science, such as the development of coatings, sensors, or molecular electronic devices.

Applications in Advanced Materials Science and Molecular Recognition

Development and Mechanisms of Corrosion Inhibitors

The presence of heteroatoms (nitrogen) and π-electrons in the aromatic ring of 2-Aminobenzene-1,4-dicarbonitrile makes it a candidate for investigation as a corrosion inhibitor, particularly for metals in acidic environments. The amino group and nitrile groups can act as active centers for adsorption onto a metal surface, forming a protective barrier that mitigates the corrosive process. While direct studies on this compound are limited, research on closely related aminobenzonitrile derivatives provides significant insight into its potential mechanisms of action. organic-chemistry.org

Electrochemical techniques are paramount in assessing the effectiveness of corrosion inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are two of the most common methods employed for this purpose.

Potentiodynamic Polarization: This technique involves polarizing the metal sample from a cathodic potential to an anodic potential and measuring the resulting current. The data obtained can be used to determine key corrosion parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic (βa) and cathodic (βc) Tafel slopes. A significant decrease in icorr and a shift in Ecorr in the presence of the inhibitor indicate effective corrosion inhibition. For aminobenzonitrile derivatives, studies have shown that they can act as mixed-type inhibitors, affecting both the anodic metal dissolution and cathodic hydrogen evolution reactions. organic-chemistry.orgorganic-chemistry.org The shift in Ecorr is typically less than 85 mV, which characterizes the compound as a mixed-type inhibitor. organic-chemistry.org

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor. The experiment involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance response. The resulting Nyquist and Bode plots can be fitted to an equivalent electrical circuit to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in the Rct value and a decrease in the Cdl value in the presence of the inhibitor are indicative of effective corrosion inhibition. The increase in Rct suggests a slowing of the corrosion rate, while the decrease in Cdl is attributed to the adsorption of the inhibitor molecules on the metal surface, which displaces water molecules and reduces the local dielectric constant. organic-chemistry.org

Table 1: Hypothetical Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with and without this compound

| Inhibitor Concentration | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |

|---|---|---|---|---|---|

| Blank | -480 | 1000 | 90 | 120 | - |

| 50 ppm | -470 | 250 | 88 | 115 | 75.0 |

| 100 ppm | -465 | 150 | 85 | 112 | 85.0 |

| 200 ppm | -460 | 80 | 82 | 110 | 92.0 |

| 400 ppm | -455 | 50 | 80 | 108 | 95.0 |

The protective action of a corrosion inhibitor is fundamentally based on its adsorption onto the metal surface. Understanding the nature of this adsorption is crucial for optimizing inhibitor performance. Adsorption isotherms, such as the Langmuir, Temkin, and Frumkin models, are used to describe the relationship between the inhibitor concentration in the solution and the extent of surface coverage (θ).

The Langmuir adsorption isotherm is often found to be applicable for aminobenzonitrile derivatives, suggesting the formation of a monolayer of inhibitor molecules on the metal surface. organic-chemistry.org The nature of the interaction can be elucidated from the standard free energy of adsorption (ΔG°ads). Values of ΔG°ads around -20 kJ/mol or less positive are typically associated with physisorption, which involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. Values around -40 kJ/mol or more negative are indicative of chemisorption, which involves the formation of coordinate bonds between the inhibitor molecules and the metal surface through electron sharing. For aminobenzonitrile derivatives, the calculated ΔG°ads values often fall in a range that suggests a mixed mode of adsorption, involving both physisorption and chemisorption. organic-chemistry.org

To visualize the protective effect of the inhibitor and to confirm its adsorption on the metal surface, various surface analysis techniques are employed.

Scanning Electron Microscopy (SEM): SEM provides high-magnification images of the metal surface morphology. In the absence of an inhibitor, the surface of a metal exposed to a corrosive environment will typically show significant damage, such as pitting and roughening. In the presence of an effective inhibitor like this compound, the SEM micrographs are expected to show a much smoother surface, indicating the formation of a protective film that prevents direct contact between the metal and the corrosive medium. nih.gov

Atomic Force Microscopy (AFM): AFM is used to obtain three-dimensional topographical images of the surface at the nanoscale. This technique can provide quantitative data on surface roughness. A significant decrease in the average surface roughness of the metal sample in the presence of the inhibitor further confirms the formation of a smooth and protective adsorbed layer.

Energy-Dispersive X-ray Spectroscopy (EDX): EDX analysis is used to determine the elemental composition of the metal surface. nih.gov In the case of a metal sample treated with this compound, the EDX spectrum would be expected to show peaks corresponding to carbon and nitrogen, in addition to the elements of the metal substrate (e.g., iron). nih.gov This provides direct evidence of the presence of the inhibitor molecules on the surface.

Table 2: Hypothetical Surface Analysis Data for Mild Steel after Immersion in 1 M HCl

| Sample | Surface Roughness (AFM) | Key EDX Elemental Peaks |

|---|---|---|

| Polished Mild Steel | ~5 nm | Fe, C |

| Mild Steel in 1 M HCl (Blank) | > 500 nm | Fe, O, Cl |

| Mild Steel in 1 M HCl + Inhibitor | < 50 nm | Fe, C, N, O, Cl |

Role as Key Intermediates in Complex Organic Synthesis

The presence of three reactive sites—the amino group and two nitrile groups—on a stable aromatic platform makes this compound a valuable building block in organic synthesis for the construction of more complex molecular frameworks.

The 2-aminobenzonitrile (B23959) moiety is a well-established precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds, many of which are of interest in medicinal chemistry and materials science. nih.govopenmedicinalchemistryjournal.com

Quinazolines: The reaction of 2-aminobenzonitriles with various electrophiles can lead to the formation of the quinazoline (B50416) ring system. For instance, a palladium-catalyzed reaction with orthoesters and boronic acids can yield 4-arylquinazolines. organic-chemistry.org The amino group and one of the nitrile groups of this compound could potentially participate in such cyclization reactions, leaving the second nitrile group available for further functionalization.

Benzodiazepines: 1,4-Benzodiazepines are an important class of compounds with a wide range of biological activities. nih.govrsc.org The synthesis of benzodiazepine (B76468) derivatives can be achieved from o-phenylenediamines or related structures. While not a direct precursor, the functional groups of this compound could be chemically transformed (e.g., reduction of a nitrile to an amine) to generate intermediates suitable for benzodiazepine synthesis.

Pyridazines: Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. chemtube3d.comwikipedia.org Their synthesis often involves the condensation of 1,4-dicarbonyl compounds with hydrazine. chemtube3d.comyoutube.com The dinitrile functionality in this compound could potentially be hydrolyzed to carboxylic acids or converted to other carbonyl functionalities, thus providing a pathway to 1,4-dicarbonyl precursors for pyridazine (B1198779) synthesis.

Supramolecular chemistry focuses on the design and synthesis of large, well-defined chemical structures from smaller molecular components held together by non-covalent interactions. The rigid structure and multiple functional groups of this compound make it a promising candidate as a building block for various supramolecular architectures.

Cyclophanes: Cyclophanes are molecules containing one or more aromatic rings and aliphatic chains that form a bridge between two non-adjacent positions of the aromatic ring. nih.gov The dinitrile groups of this compound could be utilized in cyclization reactions to form the bridging chains, or the entire molecule could be incorporated as the aromatic spacer in larger cyclophane structures. rsc.orgresearchgate.net

Dendrimers: Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. mdpi.comnorthwestern.edu The synthesis of dendrimers often involves the iterative reaction of monomer units with multiple reactive sites. The amino and dinitrile groups of this compound offer multiple points for the attachment of subsequent generations of dendritic branches, making it a potential core or branching unit in dendrimer synthesis.

Liquid Crystals: Liquid crystals are substances that exhibit properties between those of a conventional liquid and a solid crystal. nih.govcolorado.edu The rigid, anisotropic shape of molecules is a key factor in the formation of liquid crystalline phases. The planar aromatic core of this compound, especially when functionalized with long alkyl chains, could be a component of mesogenic (liquid crystal-forming) molecules. researchgate.net The nitrile groups are also known to be common substituents in liquid crystal design due to their strong dipole moment. rsc.org

Lack of Publicly Available Research on Molecular Docking Studies of this compound

Extensive research has been conducted to gather information regarding the application of the chemical compound this compound in molecular interaction and recognition studies, specifically focusing on molecular docking and binding mode analysis with defined molecular targets. Despite a thorough search of scientific literature and databases, no specific studies detailing the molecular docking or binding mode analysis of this compound were found.

The scientific community has explored the properties and applications of related compounds, such as 2-aminobenzene-1,4-dicarboxylic acid, in the field of materials science, particularly in the synthesis of metal-organic frameworks (MOFs). However, specific research into the molecular docking simulations and detailed binding interactions of this compound with specific biological or synthetic targets does not appear to be available in the public domain at this time.

Therefore, it is not possible to provide a detailed article on the "Exploration in Molecular Interaction and Recognition Studies" or "Molecular Docking and Binding Mode Analysis with Defined Molecular Targets" for this compound as per the requested outline. The absence of such data prevents the creation of an accurate and informative scientific article on this specific topic.

Further research and investigation by the scientific community would be required to elucidate the potential of this compound in molecular recognition and to generate the data necessary for molecular docking and binding mode analyses.

Reaction Mechanisms and Chemical Reactivity of Aminodicarbonitrile Frameworks

Detailed Mechanistic Pathways of Dicarbonitrile Ring Formation

The synthesis of the dicarbonitrile ring system often involves a series of carefully orchestrated chemical transformations.

Nucleophilic Addition and Subsequent Cyclization Sequences

A primary route to forming the aminodicarbonitrile framework involves the nucleophilic addition of a cyanide-containing species to an electrophilic precursor, followed by a cyclization step. The carbonyl group (C=O) is a key electrophile in many organic reactions. Nucleophilic addition to this group is a fundamental process where a nucleophile attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This initial addition can be either reversible or irreversible, depending on the nature of the nucleophile. masterorganicchemistry.com

In the context of dicarbonitrile synthesis, a common strategy involves the reaction of an aldehyde or ketone with a cyanide source. libretexts.org This reaction, known as a cyanohydrin formation, results in a molecule containing both a hydroxyl and a nitrile group. libretexts.org Subsequent reactions can then lead to the formation of the desired dicarbonitrile ring structure. For instance, the synthesis of certain 2-amino-1,3-dicarbonitrile derivatives has been achieved through the reaction of aromatic aldehydes, a ketone, and malononitrile (B47326). sioc-journal.cn

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms often relies on the identification and characterization of transient intermediates. In the synthesis of complex molecules, intermediates can sometimes be isolated and studied. For example, in the production of polymers like Kevlar, 1,4-diaminobenzene is a crucial intermediate. weebly.com

In the context of dicarbonitrile synthesis, intermediates such as cyanohydrins are well-established. libretexts.org Spectroscopic techniques and computational methods are invaluable tools for characterizing these fleeting species. The mechanism for the formation of the 1,4-dihydrobenzo masterorganicchemistry.comnih.govnih.govtriazine ring, a related heterocyclic system, has been investigated using computational methods. researchgate.net

Catalysis in Dicarbonitrile Synthesis and Transformations

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with greater efficiency, selectivity, and under milder conditions. beilstein-journals.org

Role of Lewis Acid and Organic Catalysts

Both Lewis acids and organocatalysts have been employed to facilitate the synthesis of dicarbonitrile-containing molecules. Lewis acids, which are electron-pair acceptors, can activate electrophiles, making them more susceptible to nucleophilic attack. chemrxiv.org For instance, the reaction of propanoyl chloride with benzene (B151609) is catalyzed by aluminum chloride. weebly.com

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.govbeilstein-journals.org These catalysts can be involved in a variety of transformations, including Michael additions and aldol (B89426) reactions. nih.govyoutube.comyoutube.com For example, the Jørgensen–Hayashi catalyst is a highly effective organocatalyst for enantioselective Michael addition reactions. nih.gov

Mechanistic Insights into Microwave-Enhanced Reactions

Microwave-assisted synthesis has gained prominence as a technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times. nih.govnih.govmdpi.com The application of microwave irradiation can significantly enhance the rate of reactions by efficiently heating the reaction mixture. mdpi.com

This technology has been successfully applied to the synthesis of various organic compounds, including azo dyes and 1,2,4-triazoles. nih.govmdpi.com In the synthesis of unsymmetrical azo dyes, microwave irradiation facilitates the coupling of nitroarenes with aromatic amines. nih.govnih.gov A plausible mechanism involves the formation of a hydroxylamine (B1172632) intermediate, followed by a nitroso-intermediate. nih.gov The use of sealed vials in microwave-assisted synthesis allows for high reaction temperatures to be reached, which can be beneficial for certain transformations. mdpi.com

Reactivity of the Aminodicarbonitrile Moiety

The aminodicarbonitrile moiety possesses a unique reactivity profile due to the presence of both amino and nitrile functional groups. These groups can undergo a variety of chemical transformations, allowing for the further diversification of the molecular scaffold. researchgate.netyoutube.comvanderbilt.edu

The nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions. The amino group, on the other hand, can be acylated, alkylated, or serve as a nucleophile in various coupling reactions. researchgate.net The interplay of these functional groups allows for the synthesis of a wide range of derivatives with potentially interesting properties. For example, transformations of functional groups in Blatter's radical derivatives have been investigated to incorporate the benzo masterorganicchemistry.comnih.govnih.govtriazinyl system into more complex molecular architectures. researchgate.net

Interactive Data Table: Properties of 2-Aminobenzene-1,4-dicarbonitrile

| Property | Value |

| CAS Number | 27391-37-3 chemsrc.comchemsrc.com |

| Molecular Formula | C₈H₅N₃ chemsrc.com |

| Molecular Weight | 143.145 g/mol chemsrc.com |

Transformations of the Amine Functional Group (e.g., Diazotization, Acylation)

The primary amine group is a key site for synthetic modifications, allowing for the introduction of diverse functionalities.

Diazotization: Primary aromatic amines readily undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid. organic-chemistry.orgbyjus.com The resulting aryl diazonium salt is a versatile intermediate. organic-chemistry.org For instance, the diazotization of anilines, followed by reaction with potassium iodide or other halogen sources, is a standard method for preparing aryl halides through the Sandmeyer reaction. organic-chemistry.org While specific studies on the diazotization of this compound are not extensively detailed in the provided results, the general mechanism involves the formation of a nitrosonium ion (NO⁺) which is attacked by the amine, leading to a diazonium ion (N₂⁺) after a series of proton transfers and loss of water. byjus.com These diazonium salts are valuable precursors in the synthesis of dyes and pigments and can be used to introduce a variety of substituents onto the aromatic ring. byjus.comlibretexts.org

Acylation: The amine group of this compound can be acylated to form amides. Friedel-Crafts acylation, for example, is a powerful method for creating aryl-keto derivatives, although it often requires Lewis or Brønsted acid catalysts. nih.gov The acylation of aminonitriles with reagents like benzoyl chlorides can lead to benzoylamino derivatives, which can be further cyclized to form heterocyclic systems. arkat-usa.org

Table 1: Representative Reactions of the Amine Group

| Reaction Type | Reagents | Product Type | General Significance |

| Diazotization | NaNO₂, HCl (or other strong acid), 0-5°C researchgate.net | Aryl Diazonium Salt | Versatile intermediate for Sandmeyer reactions (halides, CN, OH) and azo coupling (dyes). organic-chemistry.orglibretexts.org |

| Acylation | Acyl Halides, Acid Anhydrides | N-Aryl Amide | Protection of the amine group, synthesis of bioactive molecules and heterocyclic precursors. nih.govarkat-usa.org |

Reactions at the Nitrile Functional Groups (e.g., Hydrolysis, Reduction)

The two nitrile groups are electron-withdrawing and can undergo nucleophilic attack, leading to important transformations.

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgnumberanalytics.com The reaction typically proceeds through an amide intermediate. lumenlearning.comchemguide.co.uk

Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, facilitating the attack by a weak nucleophile like water. libretexts.orglumenlearning.com Heating the nitrile under reflux with a dilute acid like HCl will yield the corresponding carboxylic acid; in this case, 2-aminobenzene-1,4-dicarboxylic acid (2-amino-terephthalic acid). chemguide.co.uk

Base-catalyzed hydrolysis involves the direct attack of a strong nucleophile, such as a hydroxide (B78521) ion, on the nitrile carbon. libretexts.orgnumberanalytics.com Heating with an aqueous solution of a base like sodium hydroxide produces the salt of the carboxylic acid (e.g., disodium (B8443419) 2-amino-terephthalate) and ammonia (B1221849) gas. chemguide.co.uk A process using barium hydroxide to hydrolyze dinitriles to their corresponding barium carboxylate salts has also been reported. google.com

Reduction: The nitrile groups can be reduced to primary amines.

Catalytic Hydrogenation: This is an economical method for producing primary amines from nitriles, often using catalysts like Raney nickel or palladium black. wikipedia.org This would convert this compound to 2-amino-1,4-bis(aminomethyl)benzene.

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.org Other reagents, such as diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride, can also reduce a variety of aromatic nitriles to the corresponding primary amines in excellent yields. nih.govorganic-chemistry.org The reduction of nitriles with electron-withdrawing groups on the aromatic ring often proceeds faster and with higher yields. nih.gov It is also possible to reduce nitriles to aldehydes using reagents like diisobutylaluminium hydride (DIBAL-H), which proceeds through an imine intermediate that is hydrolyzed during workup. wikipedia.org

Table 2: Key Reactions of the Nitrile Groups

| Reaction Type | Reagents & Conditions | Product Functional Group |

| Acid Hydrolysis | Dilute H₂SO₄ or HCl, heat chemguide.co.uk | Carboxylic Acid (-COOH) |

| Base Hydrolysis | Aqueous NaOH or Ba(OH)₂, heat chemguide.co.ukgoogle.com | Carboxylate Salt (-COO⁻) |

| Reduction to Amine | LiAlH₄; or Catalytic Hydrogenation (e.g., Raney Ni, H₂) libretexts.orgwikipedia.org | Primary Amine (-CH₂NH₂) |

| Reduction to Aldehyde | 1. DIBAL-H 2. Aqueous workup wikipedia.org | Aldehyde (-CHO) |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The substitution pattern on the aromatic ring is heavily influenced by the existing groups.

Electrophilic Aromatic Substitution (SEAr): The benzene ring of this compound is significantly deactivated towards electrophilic attack due to the powerful electron-withdrawing nature of the two nitrile groups. libretexts.org The amine group, being an ortho-, para- director, is activating. libretexts.org However, the combined deactivating effect of the two cyano groups generally overrides the activating effect of the amine. Electrophilic substitution, if it occurs, would be expected at the positions ortho to the amine group (positions 3 and 5), but harsh reaction conditions would likely be required. libretexts.org For comparison, the bromination of nitrobenzene, which has only one strong deactivating group, requires strong heating. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings that are electron-deficient are susceptible to nucleophilic aromatic substitution, especially when a good leaving group (like a halide) is present. wikipedia.orglibretexts.org While this compound itself does not have a leaving group, its fluorinated analogues are excellent substrates for SNAr. For example, amine substitution on tetrafluoroterephthalonitrile (B158556) occurs readily. researchgate.net The presence of strongly electron-withdrawing groups, such as the two nitrile groups in this framework, is crucial for activating the ring towards nucleophilic attack, as they can stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.orglibretexts.org Therefore, derivatives of this compound that contain a leaving group would be expected to undergo SNAr reactions readily. nih.gov

Future Research Directions and Emerging Paradigms in 2 Aminobenzene 1,4 Dicarbonitrile Chemistry

The unique molecular architecture of 2-aminobenzene-1,4-dicarbonitrile, featuring a combination of electron-donating (amino) and electron-withdrawing (nitrile) groups on an aromatic scaffold, positions it as a highly versatile building block for advanced materials. Future research is poised to unlock its full potential through innovations in synthesis, computational design, and the development of novel functional materials.

Q & A

Basic Questions

Q. What synthetic routes are available for 2-Aminobenzene-1,4-dicarbonitrile, and how is its structural integrity validated?

- Methodological Answer : A common approach involves refluxing precursor compounds (e.g., 3-amino-crotononitrile) in ethanol to form intermediates, followed by cyclization to yield the target compound. Structural confirmation relies on spectroscopic techniques such as ¹H/¹³C NMR (to identify aromatic protons and nitrile carbons) and FT-IR (to confirm C≡N stretching at ~2200 cm⁻¹). Mass spectrometry further validates molecular weight .

Q. What are the standard characterization protocols for this compound in materials science?

- Methodological Answer : Beyond NMR and IR, X-ray photoelectron spectroscopy (XPS) is critical for surface analysis, identifying nitrogen species (e.g., nitrile vs. amine groups). For coordination polymers, powder X-ray diffraction (PXRD) confirms crystallinity, while thermogravimetric analysis (TGA) assesses thermal stability up to 350°C in oxidizing atmospheres .

Advanced Research Questions

Q. How does this compound influence the topology and functionality of coordination polymers?

- Methodological Answer : The ligand’s dual nitrile groups and amino substituent enable diverse coordination modes with metals (e.g., Ag⁺). For example, silver-based polymers using analogous ligands exhibit 2D or 3D architectures depending on counterions (NO₃⁻ vs. ClO₄⁻). Topological analysis via single-crystal XRD reveals how ligand flexibility and substituent positioning dictate intermolecular interactions (e.g., π-π stacking) .

Q. What role does this compound play in modulating the photocatalytic activity of metal-organic frameworks (MOFs)?

- Methodological Answer : When integrated into MOFs, the ligand’s electron-rich nitrile and amino groups enhance charge transfer, improving photocatalytic efficiency. For instance, Ag-based polymers degrade organic dyes (e.g., methylene blue) under UV light. Activity is quantified via UV-Vis spectroscopy tracking dye concentration over time, while electrochemical impedance spectroscopy (EIS) evaluates charge separation efficiency .

Q. How does amino group content affect the thermal stability of MOFs incorporating this compound derivatives?

- Methodological Answer : Increasing amino content reduces thermal stability due to weaker metal-linker bonds. For example, mixed-linker MOFs with 2-aminobenzene-1,4-dicarboxylate (analogous to dicarbonitrile) show stability up to 350°C, but stability decreases by ~50°C with higher amino ratios. TGA-DSC under air/N₂ atmospheres quantifies degradation thresholds .

Key Research Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.